Cas no 2680705-20-6 (2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid)

2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a thiazolopyridine core functionalized with a prop-2-en-1-yloxycarbonylamino group and a carboxylic acid moiety. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The carboxylic acid group enables further derivatization, while the thiazolopyridine scaffold offers potential bioactivity, making it useful in drug discovery. The allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions, facilitating controlled synthetic modifications. Its well-defined reactivity and stability under standard conditions make it a valuable intermediate for constructing complex molecular architectures. Suitable for research-scale applications, it is typically handled under inert conditions to preserve integrity.
2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid structure
2680705-20-6 structure
商品名:2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
CAS番号:2680705-20-6
MF:C11H9N3O4S
メガワット:279.271860837936
CID:6123238
PubChem ID:165911423

2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28285612
    • 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
    • 2680705-20-6
    • 2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
    • インチ: 1S/C11H9N3O4S/c1-2-3-18-11(17)14-10-13-8-7(19-10)4-6(5-12-8)9(15)16/h2,4-5H,1,3H2,(H,15,16)(H,12,13,14,17)
    • InChIKey: DFEAVDYKQVQMJQ-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(=O)OCC=C)=NC2=C1C=C(C(=O)O)C=N2

計算された属性

  • せいみつぶんしりょう: 279.03137695g/mol
  • どういたいしつりょう: 279.03137695g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28285612-0.05g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
0.05g
$1332.0 2023-05-25
Enamine
EN300-28285612-2.5g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
2.5g
$3110.0 2023-05-25
Enamine
EN300-28285612-1.0g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
1g
$1586.0 2023-05-25
Enamine
EN300-28285612-5.0g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
5g
$4599.0 2023-05-25
Enamine
EN300-28285612-0.1g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
0.1g
$1396.0 2023-05-25
Enamine
EN300-28285612-0.5g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
0.5g
$1522.0 2023-05-25
Enamine
EN300-28285612-10.0g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
10g
$6819.0 2023-05-25
Enamine
EN300-28285612-0.25g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
2680705-20-6
0.25g
$1459.0 2023-05-25

2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid 関連文献

2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acidに関する追加情報

Comprehensive Overview of 2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid (CAS No. 2680705-20-6)

The compound 2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid (CAS No. 2680705-20-6) is a specialized heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thiazolo[4,5-b]pyridine core, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting enzymes and receptors due to its carboxylic acid and allyloxycarbonyl functional groups, which enhance its reactivity and binding affinity.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in small-molecule therapeutics and precision medicine. The thiazolo[4,5-b]pyridine scaffold, in particular, has garnered attention for its role in modulating biological pathways. This compound's CAS No. 2680705-20-6 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its prop-2-en-1-yloxy carbonyl moiety further expands its utility in prodrug design and bioconjugation strategies.

One of the key trends in modern pharmacology is the development of targeted therapies with minimal off-target effects. The 2-{[(Prop-2-en-1-yloxy)carbonyl]amino} derivative offers a promising scaffold for such applications, as its thiazolo[4,5-b]pyridine core can be tailored to interact selectively with biological targets. This aligns with the growing interest in fragment-based drug design (FBDD) and covalent inhibitors, where the compound's carboxylic acid group serves as a versatile handle for further derivatization.

From a synthetic chemistry perspective, the compound's CAS No. 2680705-20-6 is often associated with queries about efficient synthesis routes and scalable production. Its allyloxycarbonyl-protected amine functionality is particularly valuable for orthogonal protection strategies in multi-step syntheses. Additionally, the thiazolo[4,5-b]pyridine ring system is a hotspot for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents for SAR optimization.

The compound's potential extends beyond traditional drug discovery. With the rise of chemical biology and proteolysis-targeting chimeras (PROTACs), researchers are investigating its utility in degrader technologies. The carboxylic acid group can be leveraged to link the molecule to E3 ligase ligands, creating bifunctional compounds capable of inducing targeted protein degradation. This application is highly relevant to current searches for next-generation therapeutics and disease-modifying agents.

In conclusion, 2-{[(Prop-2-en-1-yloxy)carbonyl]amino}-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid (CAS No. 2680705-20-6) represents a versatile and innovative compound with broad applications in medicinal chemistry, chemical biology, and drug development. Its unique structural features and adaptability make it a valuable tool for addressing contemporary challenges in therapeutic discovery and biomolecular engineering.

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